molecular formula C11H14N2O4 B6663154 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid

1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663154
M. Wt: 238.24 g/mol
InChI Key: YDQBLFOVPVXDLV-UHFFFAOYSA-N
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Description

1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring may contribute to the compound’s stability and ability to fit into specific binding sites.

Comparison with Similar Compounds

  • 1-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid
  • 1-[(5-Phenyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid

Comparison: 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to the presence of the ethyl group on the oxazole ring, which can influence its reactivity and binding properties. Compared to its methyl and phenyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(5-ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-7-8(12-6-17-7)9(14)13-11(10(15)16)4-3-5-11/h6H,2-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBLFOVPVXDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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